molecular formula C22H25N5O3 B2766800 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251696-92-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Numéro de catalogue: B2766800
Numéro CAS: 1251696-92-0
Poids moléculaire: 407.474
Clé InChI: NPTDKBNALUWCNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” is a synthetic organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a cyclohexene ring, a triazolopyrazine core, and an acetamide group suggests that this compound may exhibit unique chemical and biological properties.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazolopyrazine core.

    Receptor Binding: May interact with certain biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents targeting various diseases.

    Antimicrobial Activity: Possible use as an antimicrobial agent against bacterial or fungal infections.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of other pharmaceutical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazolopyrazine Core: This can be synthesized by reacting appropriate hydrazine derivatives with 1,2-diketones under acidic or basic conditions.

    Introduction of the p-Tolyloxy Group: This step involves the nucleophilic substitution of a halogenated triazolopyrazine with p-tolyl alcohol in the presence of a base.

    Attachment of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Heck or Suzuki coupling reaction using appropriate cyclohexene derivatives.

    Formation of the Acetamide Group: The final step involves the acylation of the triazolopyrazine derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyrazine core or the acetamide group, potentially yielding amine derivatives.

    Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazolopyrazine derivatives.

Mécanisme D'action

The mechanism of action of “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” would depend on its specific biological target. Generally, compounds with a triazolopyrazine core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the p-tolyloxy group may enhance binding affinity to certain targets, while the cyclohexene ring could influence the compound’s overall conformation and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(phenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(methoxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Uniqueness

The unique combination of the cyclohexene ring, p-tolyloxy group, and triazolopyrazine core in “N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its binding affinity, selectivity, and overall efficacy in various applications.

Propriétés

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-16-7-9-18(10-8-16)30-21-20-25-27(22(29)26(20)14-13-24-21)15-19(28)23-12-11-17-5-3-2-4-6-17/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDKBNALUWCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.